Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, with its intricate structure, is of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a hydrazine derivative with a diketone, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use as a corrosion inhibitor and in pharmaceuticals.
1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of dyes and as an analytical reagent.
Uniqueness
What sets Ethyl 5-[4-(methoxycarbonyl)phenyl]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate apart is its unique structure, which combines multiple functional groups and a rigid heterocyclic framework. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3O6 |
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Molecular Weight |
345.31 g/mol |
IUPAC Name |
ethyl 5-(4-methoxycarbonylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H15N3O6/c1-3-25-16(23)12-10-11(17-18-12)14(21)19(13(10)20)9-6-4-8(5-7-9)15(22)24-2/h4-7,10-11,17H,3H2,1-2H3 |
InChI Key |
QJGQQUSONIQTGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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